Phenazine, 1-butyl-7-methoxy-
Description
Phenazine derivatives are heterocyclic compounds characterized by a dibenzopyrazine structure, widely studied for their redox activity, antimicrobial properties, and applications in materials science . The compound 1-butyl-7-methoxy-phenazine features a butyl group at position 1 and a methoxy group at position 5.
Properties
CAS No. |
1393525-03-5 |
|---|---|
Molecular Formula |
C17H18N2O |
Molecular Weight |
266.34 g/mol |
IUPAC Name |
1-butyl-7-methoxyphenazine |
InChI |
InChI=1S/C17H18N2O/c1-3-4-6-12-7-5-8-15-17(12)19-14-10-9-13(20-2)11-16(14)18-15/h5,7-11H,3-4,6H2,1-2H3 |
InChI Key |
MLRHHBFIPGGVCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C2C(=CC=C1)N=C3C=C(C=CC3=N2)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of phenazine derivatives, including Phenazine, 1-butyl-7-methoxy-, can be achieved through various methods. Some of the most common synthetic routes include:
Wohl–Aue Method: This method involves the condensation of o-phenylenediamine with glyoxal or its derivatives.
Beirut Method: This method utilizes the condensation of 1,2-diaminobenzenes with 2C-units.
Reductive Cyclization: This involves the reductive cyclization of diphenylamines.
Oxidative Cyclization: This method uses the oxidative cyclization of 1,2-diaminobenzene or diphenylamines.
Pd-Catalyzed N-Arylation: This method involves the palladium-catalyzed N-arylation of amines.
Multicomponent Approaches: These approaches involve the use of multiple components in a single reaction to form the phenazine scaffold.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the desired product is obtained.
Chemical Reactions Analysis
Phenazine, 1-butyl-7-methoxy- undergoes various chemical reactions, including:
Oxidation: Phenazine derivatives can be oxidized to form phenazine di-N-oxides.
Reduction: Reductive cyclization of diphenylamines can lead to the formation of phenazine derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at specific positions on the phenazine ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Phenazine, 1-butyl-7-methoxy- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Phenazine, 1-butyl-7-methoxy- involves its ability to act as an electron shuttle, modifying cellular redox states and generating reactive oxygen species (ROS) . These ROS can damage cellular components, leading to cell death. The compound can also interfere with cellular respiration chains and act as a cell signal that regulates patterns of gene expression .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Substituents on the phenazine core significantly alter its behavior. Key comparisons include:
Redox Behavior
Phenazines undergo 2-electron reductions or proton-coupled electron transfer (PCET) mechanisms depending on the medium . Functional groups modulate redox potentials:
- Phenazine-1-carboxylic acid: Carboxylic acid groups stabilize reduced states via hydrogen bonding, shifting redox potentials negatively compared to alkyl-substituted derivatives .
Q & A
Q. What are the key physicochemical properties of 1-butyl-7-methoxy-phenazine that influence its research applications?
Methodological Answer:
- Spectroscopic Characterization : Use FT-IR (1100–1800 cm⁻¹ region) to compare spectral bands with structurally similar phenazine derivatives (e.g., oxidized phenazine filaments). Match key functional groups (methoxy, butyl) to reference spectra .
- Computational Analysis : Employ DFT calculations to predict redox potentials, solvent effects (dielectric constant, εᵣ), and HOMO-LUMO gaps. Validate results against experimental cyclic voltammetry data for parent phenazine derivatives .
Q. How can researchers design synthetic routes for 1-butyl-7-methoxy-phenazine derivatives?
Methodological Answer:
- Core Modification : Start with phenazine scaffolds and introduce methoxy/butyl groups via nucleophilic substitution or Suzuki-Miyaura cross-coupling. Use catalysts like Pd(PPh₃)₄ for regioselective functionalization .
- Purification : Optimize crystallization conditions (e.g., ethyl acetate or methanol) and confirm purity via ¹H NMR (aromatic proton shifts at δ 7.2–8.5 ppm) and HRMS (m/z accuracy < 5 ppm) .
Q. What are the best practices for characterizing phenazine derivatives in biological systems?
Methodological Answer:
- Fluorescence Tagging : Use phenazine’s inherent fluorescence (λₑₓ = 350–450 nm, λₑₘ = 450–600 nm) for intracellular tracking. Validate specificity with knockout strains (e.g., Pseudomonas chlororaphis mutants) .
- Metabolic Profiling : Combine LC-MS with isotope labeling (¹³C-glucose) to trace phenazine incorporation into microbial metabolic pathways .
Advanced Research Questions
Q. How can genomic data resolve contradictions in phenazine biosynthesis across microbial species?
Methodological Answer:
- Population Genomics : Sequence Pseudomonas isolates using short- and long-read NGS. Perform pangenome-wide association studies (mGWAS) to identify conserved biosynthetic gene clusters (e.g., phzA/phzB) and strain-specific regulators (e.g., MarR-family proteins) .
- Functional Validation : Knock out ProY_1 (histidine transporter) or PS__04251 (carboxypeptidase) in high-PCN-producing strains to quantify changes in phenazine-1-carboxamide (PCN) titers .
Q. What computational strategies improve redox potential predictions for substituted phenazines?
Methodological Answer:
- DFT Protocol : Use B3LYP/6-31G(d) basis set with solvent corrections (PCM model). Benchmark calculated redox potentials against experimental cyclic voltammetry data (e.g., parent phenazine: E₁/₂ = −0.45 V vs. Ag/AgCl) .
- Solvent Effects : Adjust dielectric constant (εᵣ) in simulations to mimic polar (εᵣ = 78.5 for water) vs. nonpolar solvents (εᵣ = 4.8 for dichloromethane) and correlate with redox shifts .
Q. How do biosynthetic pathways differ for 1-butyl-7-methoxy-phenazine in Streptomyces vs. Pseudomonas?
Methodological Answer:
- Gene Cluster Mining : Annotate phz operons in Streptomyces kebangsaanensis using antiSMASH. Compare with Pseudomonas homologs (e.g., phzF/phzG) to identify divergent tailoring enzymes (e.g., hydroxylases, methyltransferases) .
- Pathway Reconstitution : Express S. kebangsaanensis genes in heterologous hosts (e.g., E. coli) to isolate intermediates like 6-((2-hydroxy-4-methoxyphenoxy)carbonyl)phenazine-1-carboxylic acid (HCPCA) .
Q. What experimental approaches resolve contradictions in phenazine-mediated redox homeostasis?
Methodological Answer:
- Enzyme Assays : Incubate cell lysates (e.g., P. aeruginosa) with NADH and phenazine-1-carboxylic acid (PCA). Monitor NAD⁺ regeneration via UV-Vis (λ = 340 nm) to quantify phenazine reductase activity .
- Gene Expression Profiling : Use RT-qPCR (2^(−ΔΔCt) method) to measure transcriptional changes in pdh (pyruvate dehydrogenase) and kgd (α-ketoglutarate dehydrogenase) under phenazine stress .
Q. How do structural modifications (e.g., methoxy/butyl groups) alter phenazine-protein interactions?
Methodological Answer:
- Docking Studies : Simulate binding of 1-butyl-7-methoxy-phenazine to target proteins (e.g., PhzA/B) using AutoDock Vina. Validate with ITC (binding affinity) and X-ray crystallography (co-crystal structures) .
- Mutagenesis : Introduce point mutations (e.g., PhzA-K129A) to disrupt hydrogen bonding with methoxy groups and quantify changes in phenazine core precursor (PCP) production .
Data Contradiction Analysis
Q. How to reconcile conflicting spectral data for phenazine coordination polymers?
Methodological Answer:
- Comparative Spectroscopy : Record FT-IR and Raman spectra of 1-butyl-7-methoxy-phenazine crystals alongside oxidized phenazine filaments. Use PCA to distinguish overlapping bands (e.g., C–O–C stretching at 1250 cm⁻¹) .
- Crystallographic Validation : Solve single-crystal XRD structures to confirm coordination modes (e.g., triangular vs. hexagonal packing) and assign spectral features to specific bonding environments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
